Isophytol

Catalog No.
S568847
CAS No.
505-32-8
M.F
C20H40O
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophytol

CAS Number

505-32-8

Product Name

Isophytol

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3

InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in benzene, ether, ethanol

Synonyms

isophytol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

The exact mass of the compound Isophytol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in benzene, ether, ethanolin water, 5.7x10-3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93744. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Isophytol is a C20 acyclic terpenoid alcohol, recognized as a critical intermediate for the industrial synthesis of Vitamin E (α-tocopherol) and Vitamin K1 (phylloquinone). While it also finds application as a fragrance component, its primary value proposition for procurement is its role as a direct precursor in these large-scale manufacturing processes, where its specific chemical structure dictates reaction pathways and efficiency.

Direct substitution of Isophytol with its more common isomer, phytol, or with crude isomeric mixtures is inefficient for the primary industrial syntheses of Vitamin E and K1. The established and optimized commercial methods, such as the Friedel-Crafts condensation of Isophytol with trimethylhydroquinone (TMHQ) for Vitamin E, are designed for Isophytol's specific reactivity. Using phytol requires different, often more complex, reaction conditions or additional isomerization steps, which can reduce yield, increase side-product formation, and add significant process costs. Therefore, for predictable, high-yield vitamin synthesis, high-purity Isophytol is the specified precursor.

Precursor Suitability: Direct Condensation Route to (all-rac)-α-Tocopherol (Vitamin E)

The industrial synthesis of (all-rac)-α-tocopherol relies on the direct acid-catalyzed condensation of Isophytol with trimethylhydroquinone (TMHQ). This specific reaction directly forms the chromane ring structure of tocopherol. Optimized laboratory procedures using a ZnCl2/HCl catalyst system report yields as high as 89% when reaction water is efficiently removed under reduced pressure. Alternative routes starting from the isomer phytol require different catalytic systems or process steps to achieve the necessary molecular arrangement, making Isophytol the more direct and established precursor for this high-volume synthesis.

Evidence DimensionReaction Yield
Target Compound DataUp to 89% yield of (all-rac)-α-tocopherol.
Comparator Or BaselinePhytol, which requires a different, less direct synthesis pathway for tocopherol.
Quantified DifferenceIsophytol enables a direct, high-yield condensation reaction, whereas phytol does not.
ConditionsCyclocondensation of Isophytol and TMHQ with ZnCl2 catalyst at reduced pressure.

For industrial-scale Vitamin E production, using the direct precursor Isophytol simplifies the process, maximizes yield, and reduces manufacturing costs compared to using less suitable isomers.

Synthesis Compatibility: Established Intermediate for Vitamin K1 (Phylloquinone)

Isophytol serves as a standard C20 side-chain precursor for the synthesis of Vitamin K1 via condensation with a menadiol (2-methyl-1,4-naphthalenediol) derivative. While reaction yields can be modest (e.g., 26.5% with certain heterogeneous catalysts), this route is a well-established method. The use of the isomeric phytol, particularly mixtures of cis- and trans-phytol, is known to produce undesirable cis-vitamin K1, which has low biological activity. Procuring Isophytol ensures compatibility with established protocols designed to maximize the formation of the biologically active trans-isomer.

Evidence DimensionProduct Selectivity
Target Compound DataDirect precursor for biologically active trans-Vitamin K1.
Comparator Or BaselinePhytol (especially cis/trans mixtures), which can lead to formation of low-activity cis-Vitamin K1.
Quantified DifferenceReduces formation of undesirable, low-activity cis-isomers compared to using phytol mixtures.
ConditionsAcid-catalyzed condensation with a menadiol derivative.

To ensure the final Vitamin K1 product has high biological activity, starting with Isophytol is critical to control stereochemistry and avoid contamination with less active isomers.

Formulation Performance: Unique Olfactory Profile for High-Value Fragrances

In fragrance applications, Isophytol is not a simple substitute for other terpenoid alcohols. It provides a specific mild, floral, and green character with distinct tea-like and dry leaf nuances. This profile is crucial for reconstructing natural scents, as Isophytol constitutes up to 7% of natural jasmine absolute. Its high substantivity, lasting over 168 hours on a smelling strip, makes it an effective fixative that anchors more volatile notes without adding the heavy character of traditional fixatives. In contrast, its isomer phytol is described as having a fainter, more general floral or grassy scent, lacking the specific complexity of Isophytol.

Evidence DimensionOdor Profile & Longevity
Target Compound DataMild floral-green with unique tea-like, dry leaf notes; lasts >168 hours.
Comparator Or BaselinePhytol (faint floral/grassy scent).
Quantified DifferenceProvides a more complex, specific scent profile and documented high substantivity, essential for authentic jasmine and tea accords.
ConditionsStandard organoleptic evaluation on a smelling strip.

For formulators creating sophisticated floral or tea-inspired fragrances, Isophytol provides a unique, complex, and long-lasting note that cannot be replicated with simpler analogs like phytol.

Industrial Precursor for (all-rac)-α-Tocopherol (Vitamin E) Production

As the direct and established precursor for the high-yield condensation reaction with TMHQ, Isophytol is the material of choice for large-scale, cost-effective manufacturing of synthetic Vitamin E.

Key Intermediate for the Synthesis of Biologically Active Vitamin K1

Selected for its compatibility with established synthesis routes that produce phylloquinone, where controlling the stereochemistry is critical for the biological activity of the final product. Using Isophytol minimizes the formation of undesirable cis-isomers.

Specialty Component in Natural-Identical and Floral Fragrances

Utilized in high-value fragrance formulations, particularly for reconstructing jasmine and creating sophisticated tea accords, where its unique olfactory profile and excellent longevity provide a complexity that generic substitutes cannot match.

Physical Description

Oily liquid; [Merck Index]

Color/Form

Oily liquid

XLogP3

7.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.307915895 Da

Monoisotopic Mass

296.307915895 Da

Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg

Heavy Atom Count

21

Density

0.8519 at 20 °C/4 °C

LogP

log Kow = 8.23 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

A831ZI6VIM

GHS Hazard Statements

Aggregated GHS information provided by 1780 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (97.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v.
Purity: > or = 95% v/v (synthetic isophytol, minimum specification)

Other CAS

505-32-8

Wikipedia

Isophytol

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Isophytol is formed by transition-metal-catalyzed addition of malonic ester /to myrcene/ and subsequent acidification.
Synthesis from linalool or citral; ... from acetylene; ... /and/ from pseudoionone and propargyl alcohol.
Total chemical synthesis of isophytol may start from the addition of acetylene (CAS 74-86-2) to acetone (67-64-1) resulting in 3-methyl-1-butyn-3-ol (115-19-5), which is hydrated in the presence of a palladium catalyst to 3-methyl-1-buten-3-ol (115-18-4), which is reacted with either diketene or acetic acid ester to the acetoacetate and the latter thermally reacted to 2-methyl-2-hepten-6-one (110-93-0). Alternatively, 3-methyl-1-buten-3-ol is reacted with isopropenyl methyl ether (116-11-0) to 2-methyl-2-hepten-6-one. In a third synthetic pathway, isoprene hydrochloride is reacted with acetone in the presence of an alkaline condensing agent or in the presence of organic bases as catalysts to 2-methyl-2-hepten-6-one. 2-Methyl-2-hepten-6-one is then reacted with acetylene to dehydrolinalool (29171-20-8), to which isopropenyl methyl ether is added to make pseudoionone (141-10-6). The three double bonds are hydrated to form 6,10-dimethyl-2-undecanone (1604-34-8), which is reacted with acetylene to 3,7,11-trimethyl-1-dodecyn-3-ol (1604-35-9). Isopropenyl methyl ether is added to form 6,10-14-trimethyl-4,5-pentadecadiene-2-one (16647-10-2), which is hydrated to hexahydrofarnesyl acetone (502-69-2). This is again reacted with acetylene to 3,7,11,15-tetramethyl-1-hexadecyn-3-ol (dehydroisophytol, 29171-23-1), which is finally hydrated to isophytol.

General Manufacturing Information

1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-: ACTIVE
DECOMPOSITION PRODUCT OF CHLOROPHYLL.

Storage Conditions

Container: tightly closing; high-grade stainless steel, coated steel

Interactions

Gel ointment containing 1% isophytol as the only terpene clearly enhanced percutaneous indomethacin absorption /of rat skin/ in comparison with gel ointment without any terpene, where no indomethacine was found in blood samples. However, the penetration-promoting effect of isophytol was relatively weak, clearly lower than any of the 7 tested monoterpenes, within the range of 4 tested sesquiterpenes; isophytol showed the lowest promoting effect of the 3 diterpenes to which group isophytol itself belongs.

Dates

Last modified: 08-15-2023

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